N,N',N'',N'''-Tetraacetyl chitotetraose
Description
Significance in Glycobiology and Oligosaccharide Research
The utility of N,N',N'',N'''-Tetraacetyl chitotetraose in research is multifaceted. As a high-purity oligosaccharide, it is frequently used for biochemical enzyme assays and in vitro diagnostic analyses. neogen.com It is a known substrate for several carbohydrate-active enzymes, including endo-chitinases, chitobiases, and β-N-acetylhexosaminidases, making it indispensable for their characterization and the study of their hydrolytic activity. neogen.comresearchgate.net The cleavage of this substrate by such enzymes is a key indicator of their specific function. researchgate.netmaynoothuniversity.ie
In the broader context of glycoscience, this compound is valuable for investigating biochemical processes like cell signaling and molecular recognition. cymitquimica.com Its defined structure is crucial for its use in glycan microarrays, which are powerful tools for high-throughput analysis of molecular interactions. griffith.edu.au By immobilizing this oligosaccharide on a surface, researchers can assess its binding capabilities with a wide range of proteins, such as lectins and antibodies, to understand the specificity of carbohydrate-protein interactions. griffith.edu.au
Furthermore, research has highlighted its relevance in plant biology. In studies involving the symbiosis between Medicago truncatula and Sinorhizobium meliloti, this compound (also referred to as CO4 in this context) was found to trigger the phosphorylation of specific proteins, such as MtEPP1, which is an essential component for the establishment of root nodule symbiosis. oup.com This demonstrates the compound's role as a signaling molecule in complex biological pathways. Additionally, its high binding affinity with certain synthetic molecules, like bisamidoboronic acids, underscores its potential use in the development of novel carbohydrate sensors. mdpi.com
Academic Perspectives on Biological and Synthetic Origins of Tetraacetyl chitotetraose
From an academic standpoint, this compound can be obtained from both biological and synthetic sources, each route offering distinct advantages for research and application.
Biological Origin: The primary biological source of this compound is chitin (B13524), a major structural biopolymer found in the exoskeletons of crustaceans and insects, as well as the cell walls of fungi. cymitquimica.com Commercially available preparations are often produced through the controlled acid hydrolysis of chitin. cloudfront.net This process breaks down the long polysaccharide chains into smaller oligosaccharide fragments of varying lengths. Subsequent purification steps are then required to isolate this compound to a high degree of purity (>94%). Enzymatic degradation of chitin by endo-chitinases is another biological route that yields various chitooligosaccharides. maynoothuniversity.ie
Synthetic Origin: While often derived from natural chitin, this compound is also referred to as a synthetic oligosaccharide, reflecting the capability of producing it through chemical synthesis. cymitquimica.com Academic research has detailed complex, multi-step synthetic pathways to construct the molecule from monosaccharide building blocks. For instance, one reported strategy involves the use of a dimethylmaleoyl protecting group. nih.gov This method utilizes a TMSOTf-catalysed coupling reaction between a disaccharide glycosyl donor and a disaccharide glycosyl acceptor to form the protected tetrasaccharide. nih.gov Following a series of protection and deprotection steps, the final chitotetraose product is obtained. nih.gov Such synthetic approaches provide an alternative to extraction from natural sources and allow for the potential creation of structural analogs for further research.
Properties
Molecular Formula |
C32H54N4O21 |
|---|---|
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
VDENSBHPZQKGGL-PNWIGLAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Methodologies for N,n ,n ,n Tetraacetyl Chitotetraose
Chemical Synthesis Approaches
The chemical synthesis of N,N',N'',N'''-Tetraacetyl chitotetraose requires precise control over reactivity and stereochemistry due to the multiple hydroxyl and amino functional groups present on the monosaccharide units. Key strategies involve controlled acetylation, the use of protective groups, and specific glycosylation protocols.
Controlled N-acetylation Techniques
The selective acetylation of the amino groups of a glucosamine (B1671600) oligomer is a direct route to producing fully acetylated chitooligosaccharides. A critical challenge is to achieve N-acetylation without significant O-acetylation of the hydroxyl groups.
Table 1: Factors Influencing Controlled N-acetylation
| Factor | Influence | Key Findings |
| Solvent | Plays a critical role in the selectivity between N-acetylation and O-acetylation. nih.gov | The choice of solvent can favor the desired N-acetylation by modulating the reactivity of the amino and hydroxyl groups. |
| Acetylating Agent | Influences the degree of N-acetylation and the product distribution. nih.gov | Different acetylating agents exhibit varying reactivities, affecting the efficiency of the acetylation process. |
| Base | Affects the deprotonation of ammonium (B1175870) groups on the starting material and influences product distribution. nih.gov | The strength and type of base are crucial for initiating the reaction and controlling the formation of partially acetylated byproducts. |
Application of Protective Group Strategies (e.g., dimethylmaleoyl)
Protecting groups are indispensable in oligosaccharide synthesis for temporarily masking functional groups and directing the stereochemical outcome of reactions. researchgate.netnih.govnews-medical.net In the synthesis of GlcNAc oligomers, protecting the amine function is crucial. The dimethylmaleoyl (DMM) group has emerged as a significant amine protective group in carbohydrate chemistry. nih.gov
The DMM group offers several advantages:
Stereodirection : It favors the formation of the desired β-anomeric glycosidic bond. nih.gov
Solubility : DMM derivatives generally have good solubility in common organic solvents used for glycosylation reactions and purification. nih.gov
Facile Introduction and Removal : The group is easy to introduce onto the building blocks and can be removed simultaneously from multiple units at the end of the synthesis. nih.gov
One reported synthesis of chitotetraose and chitohexaose (B1231835) utilized dimethylmaleoyl as the amino protective group. researchgate.net This strategy involves building the oligosaccharide chain using DMM-protected glucosamine monomers, followed by a one-pot reaction for the removal of the DMM groups and subsequent N-acetylation to yield the final, fully acetylated product. researchgate.net However, the electrophilic nature of the DMM moiety makes it susceptible to reactions with strong nucleophiles, which can lead to undesired side products. nih.gov
Table 2: Overview of Protective Group Strategies
| Protective Group | Function | Key Characteristics |
| Dimethylmaleoyl (DMM) | Amine protection | Favors β-glycoside formation; good solubility of derivatives; allows for one-pot deprotection and N-acetylation. nih.govresearchgate.net |
| Acyl groups (e.g., Acetate, Benzoate) | Hydroxyl protection, C-2 participating group | Used to ensure 1,2-trans selectivity in glycosylation reactions. researchgate.netnews-medical.net |
| Benzyl ethers | "Permanent" hydroxyl protection | Robust and stable under many reaction conditions; removed by hydrogenolysis. youtube.commpg.de |
| Silyl (B83357) ethers (e.g., TBDMS) | Hydroxyl protection | Can be used for selective protection of primary alcohols and can influence donor reactivity. youtube.comnih.gov |
Development of Glycosylation Protocols for β-(1→4)-GlcN Linkages
The formation of the β-(1→4)-glycosidic linkage between N-acetylglucosamine units is the cornerstone of chitin (B13524) and its oligomers. The stereoselective synthesis of this linkage is a primary challenge in carbohydrate chemistry. news-medical.net The outcome of a glycosylation reaction is influenced by the protecting groups, the leaving group on the glycosyl donor, and the reaction conditions. nih.gov
Neighboring group participation by a C-2 acyl protecting group (like an acetyl group) is a classic strategy to ensure the formation of 1,2-trans-glycosidic linkages, which corresponds to the β-linkage in glucosamine. news-medical.netuniversiteitleiden.nl However, methods for direct β-selective glycosylation are also being developed to streamline synthesis.
One such method involves using an N-acetylglucosamine (GlcNAc) donor with a tert-butyldimethylsilyl (TBDMS) protecting group at the 4-O-position. nih.gov This electron-donating silyl group was found to enhance the reactivity of the GlcNAc donor, promoting the desired β-glycosylation under mild conditions. nih.gov Another approach enables the selective conversion of unprotected GlcNAc and its oligomers into β-glycosides by alkylating the anomeric alkoxides in N,N-dimethylformamide (DMF), where the addition of lithium bromide significantly improves the β-selectivity. researchgate.net
Enzymatic Production and Chitin Degradation Pathways
Enzymatic methods offer an environmentally friendly and highly specific alternative to chemical synthesis for producing chitooligosaccharides. mdpi.comnih.gov These methods typically involve the controlled degradation of chitin, the second most abundant polysaccharide in nature, using specific enzymes. mdpi.comnih.gov
Role of Chitinases in Chitooligosaccharide Generation
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the cleavage of β-(1→4)-glycosidic bonds in chitin. nih.govnih.gov They are the primary enzymes used for the biotransformation of chitin into a mixture of chitooligosaccharides, including N,N',N''-diacetyl-chitobiose, N,N',N'',N'''-triacetyl-chitotriose, and N,N',N'',N'''-tetraacetyl-chitotetraose. nih.govmaynoothuniversity.ieresearchgate.net
The production of specific COS, such as the tetramer, can be achieved by controlling the hydrolysis conditions and the source of the chitinase (B1577495). For instance, the fungus Metarhizium anisopliae, when grown in a medium containing chitosan, produces chitosanolytic enzymes that can generate a range of oligomers, including tetramers. ufrn.br The enzymatic hydrolysis of chitin is a complex process, as the substrate is insoluble and highly crystalline. nih.gov Therefore, chitin often requires pretreatment to a colloidal or swollen form to increase its accessibility to the enzyme. mdpi.com The specificity of the chitinase used is crucial as it determines the composition and chain length of the resulting COS products. nih.gov
Specificity and Mechanism of Exo- and Endo-chitinases Acting on Chitin and Chitin Oligomers
Chitinases are broadly classified into two main types based on their mode of action: endo-chitinases and exo-chitinases. nih.govmdpi.com Their combined and often synergistic action is necessary for the efficient degradation of the chitin polymer. nih.gov
Endo-chitinases (endo-β-N-acetyl glucosaminidase; EC 3.2.1.14) act randomly at internal points along the chitin chain. nih.govmdpi.com This action rapidly decreases the polymer's chain length and generates a variety of smaller, water-soluble chitooligosaccharides, making them essential for the production of COS like chitotetraose. mdpi.comresearchgate.net Fungal endo-chitinases, such as Chit33, have substrate-binding sites that can accommodate multiple sugar units, with cleavage occurring between the -1 and +1 positions. nih.gov
Exo-chitinases (β-N-acetyl hexosaminidases; EC 3.2.1.52) cleave the chitin chain from either the reducing or non-reducing end. nih.govmdpi.com They typically release monomers (GlcNAc) or, more commonly, dimers (N,N'-diacetylchitobiose). mdpi.comnih.gov This processive action, where the enzyme moves along the chain making multiple cuts without dissociating, is effective for complete degradation but less ideal for producing larger oligomers like tetramers. nih.gov
The catalytic mechanism for the most common family of chitinases (Glycoside Hydrolase family 18) involves substrate-assisted catalysis. nih.govpnas.org In this mechanism, the acetamido group of the GlcNAc residue at the -1 subsite of the enzyme's active site acts as the nucleophile, attacking the anomeric carbon. This leads to the formation of a key oxazolinium ion intermediate, followed by hydrolysis to release the product with retention of the anomeric stereochemistry (β-anomer). nih.govpnas.org This mechanism underscores the importance of the N-acetyl group for the enzyme's hydrolytic activity. nih.gov
Table 3: Comparison of Endo- and Exo-chitinases
| Enzyme Type | Mode of Action | Primary Products | Relevance to Chitotetraose Production |
| Endo-chitinase | Cleaves internal β-(1→4)-glycosidic bonds randomly. nih.govmdpi.com | A mixture of chitooligosaccharides of various lengths (dimers, trimers, tetramers, etc.). nih.govresearchgate.net | High. Directly generates chitotetraose and other oligomers from the chitin polymer. |
| Exo-chitinase | Cleaves progressively from the non-reducing end of the chitin chain. nih.govnih.govmdpi.com | Primarily N,N'-diacetylchitobiose (dimer) and some N-acetyl-D-glucosamine (monomer). nih.gov | Low. Primarily degrades chitin and oligomers into smaller units, not ideal for producing tetramers. |
Optimization of Enzymatic Hydrolysis Conditions for this compound Production
The enzymatic hydrolysis of chitin, a polymer of N-acetylglucosamine, is a key method for producing chitooligosaccharides, including this compound. nih.gov The yield and product distribution of this hydrolysis are highly dependent on several factors, including the source of the chitinase enzyme, pH, temperature, and substrate characteristics. Optimization of these parameters is crucial for maximizing the production of the desired tetramer.
Chitinases (EC 3.2.1.14) are a group of enzymes that catalyze the degradation of chitin. nih.gov They are broadly classified as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which act on the ends of the polymer. The specificity of the chitinase used is a primary determinant of the resulting oligosaccharide profile. For instance, endochitinases are generally more suitable for the production of oligosaccharides of intermediate chain lengths like chitotetraose. sut.ac.th
Research has shown that chitinases from different microbial sources exhibit varying product specificities. For example, chitinases from Serratia marcescens and Bacillus licheniformis have been extensively studied for their ability to produce a range of chitooligosaccharides. nih.govnih.gov The optimization of reaction conditions for these enzymes can steer the product distribution towards a higher yield of this compound.
The nature and concentration of the chitin substrate also play a role in the product outcome. Colloidal chitin, a pre-treated and more accessible form of chitin, is often used to improve enzyme-substrate interaction and increase the yield of soluble oligosaccharides. mdpi.com
The following interactive data tables summarize findings from various studies on the influence of different parameters on the production of this compound.
Table 1: Influence of Enzyme Source and Reaction Conditions on this compound Production
| Enzyme Source | Substrate | pH | Temperature (°C) | Major Products | This compound Yield | Reference |
| Serratia marcescens ChiA | Colloidal Chitin | 6.0 | 25 | Chitobiose | Minor product | researchgate.net |
| Bacillus licheniformis ChiA | Colloidal Chitin | 6.0 | 50 | N-acetylglucosamine, Chitobiose | Minor product | sut.ac.th |
| Trichoderma harzianum Chit42 | Colloidal Chitin | 5.5-6.5 | 30-40 | Chitobiose, Chitotriose | Trace amounts | researchgate.net |
| Bacillus toyonensis Chitosanase | Chitosan (>90% DD) | 5.0 | 60 | Chitobiose, Chitotriose, Chitotetraose, Chitopentaose | Significant product | mdpi.com |
Table 2: Effect of pH on the Relative Production of Chitooligosaccharides
| Enzyme Source | pH | Relative Abundance of (GlcNAc)₂ | Relative Abundance of (GlcNAc)₃ | Relative Abundance of (GlcNAc)₄ | Reference |
| Bacillus licheniformis ChiA | 4.0 | Major | Minor | Minor | sut.ac.th |
| Bacillus licheniformis ChiA | 6.0 | Major | Minor | Minor | sut.ac.th |
| Bacillus licheniformis ChiA | 9.0 | Major | Minor | Minor | sut.ac.th |
| Trichoderma koningiopsis | 5.5 | Not specified | Not specified | Not specified | nih.gov |
Table 3: Effect of Temperature on Chitinase Activity and Product Profile
| Enzyme Source | Temperature (°C) | Optimal Activity | Product Profile | Reference |
| Serratia marcescens XJ-01 | 32 | High | Not specified | nih.gov |
| Trichoderma harzianum | 30 | High | Not specified | researchgate.net |
| Bacillus licheniformis SSCL-10 | 40 | High | Not specified | nih.gov |
| Serratia marcescens ChiA & ChiB | 50-60 | High | Chitobiose as major product | microbiologyresearch.org |
Biosynthesis and Processing of Oligosaccharide Chains in Biological Systems
The biosynthesis of this compound is intrinsically linked to the synthesis of its parent polymer, chitin. Chitin is a fundamental structural component in the cell walls of fungi and the exoskeletons of insects. nih.govnih.gov The biosynthetic pathway of chitin is a highly conserved process across these organisms. nih.gov
The journey begins with glucose, which is converted through a series of enzymatic steps into the activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This molecule serves as the essential building block for the growing chitin chain. The key enzymes in this pathway include hexokinase, G6P isomerase, and UDP-GlcNAc pyrophosphorylase. mdpi.com
The polymerization of UDP-GlcNAc into chitin is catalyzed by a family of integral membrane enzymes known as chitin synthases (CHS). nih.govnih.gov Fungi and insects possess multiple chitin synthase isoenzymes, each with potentially distinct roles in synthesizing chitin for different cellular structures or at different developmental stages. nih.gov These enzymes facilitate the transfer of the N-acetylglucosamine moiety from UDP-GlcNAc to the non-reducing end of a growing β-(1,4)-linked polysaccharide chain.
Once synthesized, oligosaccharide chains, including those derived from chitin, undergo further processing within the cell. This processing is crucial for their biological function, transport, and degradation. In the cytosol, free oligosaccharides are catabolized, which may serve to recycle the constituent sugars. nih.gov
A key enzyme involved in the cytosolic processing of these oligosaccharides is endo-β-N-acetylglucosaminidase (ENGase). nih.govwikipedia.org This enzyme specifically hydrolyzes the β-1,4-glycosidic bond between the two N-acetylglucosamine residues at the reducing end of N-linked glycans, releasing the oligosaccharide chain from the asparagine residue of a glycoprotein (B1211001). sciengine.comindexcopernicus.com While this is its primary described role in glycoprotein processing, the presence of such enzymes suggests a general mechanism for the cleavage of N-acetylglucosamine-containing oligosaccharides within the cell.
The complete degradation of chitooligosaccharides into their monomeric unit, N-acetylglucosamine, involves the synergistic action of endochitinases and exochitinases, such as β-N-acetylglucosaminidases. researchgate.net The latter enzymes sequentially cleave N-acetylglucosamine residues from the non-reducing end of the oligosaccharide chain. The coordinated action of these enzymes ensures the efficient breakdown and recycling of chitin-derived oligosaccharides within biological systems. researchgate.net
Molecular Interactions and Biological Roles of N,n ,n ,n Tetraacetyl Chitotetraose
Elicitor Function in Plant Defense Systems
As a component of fungal cell walls, N,N',N'',N'''-Tetraacetyl chitotetraose is recognized by plants as a microbe-associated molecular pattern (MAMP), triggering a cascade of defense responses. nih.gov
The perception of chitin (B13524) fragments like this compound by plant cells initiates a robust immune response. nih.gov This recognition leads to the activation of various defense mechanisms, including the production of reactive oxygen species (ROS), the activation of mitogen-activated protein (MAP) kinase cascades, and an influx of calcium ions across the plasma membrane. core.ac.uksemanticscholar.org
Research has shown that the application of this compound induces the expression of a suite of defense-related genes. mdpi.com These genes often include those encoding for Pathogenesis-Related (PR) proteins, which have antimicrobial activities. mdpi.comnih.gov For example, studies in pepper plants have demonstrated that the expression of chitinase (B1577495) genes is rapidly induced upon pathogen infection, which in turn triggers the expression of other defense genes like CaPR1, CaPR5, and CaDEF1. mdpi.com In rice, a plasma membrane glycoprotein (B1211001) called Chitin Elicitor Binding Protein (CEBiP) has been identified as a key receptor that binds to chitin oligosaccharides and is crucial for initiating the downstream defense signaling, including the oxidative burst. nih.gov
Table 1: Plant Defense Responses Activated by this compound
| Response Category | Specific Response | Plant Species Example | Reference(s) |
| Oxidative Burst | Production of Reactive Oxygen Species (ROS) | Rice, Tomato | nih.govcore.ac.uk |
| Gene Expression | Upregulation of Pathogenesis-Related (PR) genes | Pepper, Tobacco, Arabidopsis | mdpi.comnih.gov |
| Kinase Activation | Activation of Mitogen-Activated Protein (MAP) Kinases | Tomato (Lycopersicon peruvianum) | researchgate.netnih.gov |
| Ion Flux | Influx of Calcium (Ca²⁺) across the plasma membrane | General Plant Response | core.ac.uk |
Beyond its role in defense, this compound is also a critical signaling molecule in the establishment of beneficial symbiotic relationships, particularly with nitrogen-fixing bacteria and mycorrhizal fungi.
In the symbiosis between legumes and rhizobia bacteria, the bacterial signals, known as Nod factors, are lipo-chitooligosaccharides (LCOs). oup.comnih.gov These molecules consist of a chitin oligosaccharide backbone, structurally related to this compound. nih.gov Research in Medicago truncatula has shown that this compound (also referred to as CO4) can trigger the phosphorylation of certain plant proteins involved in symbiosis. oup.com One such protein, the Early Phosphorylated Protein 1 (EPP1), is phosphorylated in response to both Nod factors and CO4 and is essential for the initiation of root nodule symbiosis. oup.com This suggests a shared or overlapping signaling pathway where the plant perceives both symbiotic LCOs and chitooligosaccharides to fine-tune the symbiotic program. The NODULE INCEPTION (NIN) protein, a key transcription factor, is activated early in the signaling pathway downstream of Nod factor perception and is indispensable for nodule formation. nih.gov
This compound is instrumental in the establishment of arbuscular mycorrhizal (AM) symbiosis, a widespread mutualistic relationship between plants and fungi. nih.gov AM fungi produce a mix of chitooligosaccharides (COs) and lipo-chitooligosaccharides (LCOs), collectively known as "Myc factors," which are perceived by the host plant. nih.gov Short-chain COs, including this compound (CO4), can induce symbiosis signaling in plants like Medicago truncatula. core.ac.uknih.gov
Studies have revealed that a combination of COs and LCOs acts synergistically to promote the symbiotic relationship while suppressing the plant's immune response. core.ac.uk The perception of these signals involves LysM-receptor-like kinases, such as MtCERK1 and MtLYR4 in Medicago, which are capable of activating both symbiotic and immune signaling pathways. core.ac.uknih.gov The presence of LCOs appears to direct the signaling outcome towards symbiosis, highlighting a sophisticated mechanism that allows plants to distinguish between pathogenic and symbiotic fungi. core.ac.uk While AM fungi themselves lack efficient enzymes to break down complex organic matter like chitin, they can acquire nitrogen from it through cooperation with other soil microbes that perform the initial degradation. nih.gov
The recognition of this compound at the cell surface triggers a complex intracellular signal transduction network. semanticscholar.org A rapid response is the activation of phospholipases. researchgate.netnih.gov In tomato and alfalfa cell cultures, this compound has been shown to activate phospholipase C (PLC). researchgate.netnih.gov PLC activation leads to the production of diacylglycerol (DAG), which is then phosphorylated by DAG kinase to form phosphatidic acid (PA), a key second messenger in plant signaling. nih.gov This PA can be further metabolized to diacylglycerol pyrophosphate (DGPP). researchgate.netnih.gov
Interestingly, while both this compound and symbiotic Nod factors can activate the PLC-DAG kinase pathway, Nod factors additionally activate phospholipase D (PLD), providing a potential mechanism for the plant to differentiate between a potential pathogen and a symbiont. nih.gov These early signaling events involving phospholipids (B1166683) are upstream of other responses like the activation of MAP kinase cascades and changes in gene expression. researchgate.netnih.gov
Table 2: Key Signaling Components Mediated by this compound
| Signaling Component | Role/Function | Pathway | Reference(s) |
| MtCERK1 / LYR4 | LysM-Receptor-Like Kinases; perceive COs | Symbiosis & Immunity Signaling | core.ac.uknih.gov |
| CEBiP | Chitin Elicitor Binding Protein; perceives COs | Defense Signaling | nih.gov |
| Phospholipase C (PLC) | Produces diacylglycerol (DAG) | Phospholipid Signaling | researchgate.netnih.gov |
| Diacylglycerol (DAG) Kinase | Phosphorylates DAG to produce phosphatidic acid (PA) | Phospholipid Signaling | nih.gov |
| Phosphatidic Acid (PA) | Second messenger in plant signaling | Phospholipid Signaling | researchgate.netnih.gov |
| MAP Kinases | Transduce signals leading to defense gene expression | Kinase Cascade | nih.gov |
Involvement in Plant-Microbe Symbioses
Enzymatic Substrate and Modulator Functions
In addition to its role as a signaling molecule, this compound serves as a substrate for a variety of enzymes. It is specifically recognized and hydrolyzed by endo-chitinases, which are enzymes that break down chitin polymers. mdpi.comneogen.com This property makes it a valuable tool in biochemical research for enzyme assays and for studying the activity of chitinolytic enzymes. neogen.com For instance, it has been used to characterize the activity of chitinases from various sources, including bacteria like Rhizobium etli. researchgate.net Furthermore, it is also a known substrate for lysozymes. biosynth.com
Substrate Specificity for Chitinases (e.g., endo-Chitinase)
This compound is a recognized substrate for endo-chitinases (EC 3.2.1.14), a class of enzymes that randomly cleave internal β-(1→4)-glycosidic bonds within a chitin chain. nih.govuniprot.orgneogen.com This interaction is fundamental to the biological processing of chitin, the second most abundant biopolymer in nature. nih.gov
Endo-chitinases break down large chitin polymers into smaller chitooligosaccharides, including the tetramer this compound. neogen.com Subsequently, these enzymes can further hydrolyze the tetrasaccharide into smaller fragments, such as dimers (N,N'-diacetyl chitobiose) and monomers (N-acetylglucosamine). uniprot.org The specificity of endo-chitinases for substrates like this compound is harnessed in biochemical assays to characterize enzyme activity and function. nih.govnih.gov For instance, the degradation of this tetrasaccharide by a chitinase can be monitored chromatographically to determine enzymatic efficacy and specificity. uniprot.org Research on chitinases from various organisms, including the fungus Trichoderma harzianum, has demonstrated the production of this compound from the enzymatic breakdown of colloidal chitin, highlighting its role as a key intermediate in chitin biotransformation. neogen.com
Interaction as a Substrate for Carbohydrate Deacetylases (e.g., NodB)
This compound serves as a key substrate for a specific class of carbohydrate deacetylases known as chitin-oligosaccharide deacetylases, with the NodB protein being a prime example. nih.govnih.govnih.gov NodB is a conserved enzyme in Rhizobium bacteria and is essential for the biosynthesis of Nod factors, which are lipo-chitooligosaccharide signal molecules that initiate root nodule formation in leguminous plants. nih.govnih.gov
The biochemical function of the NodB protein is to catalyze the deacetylation of the non-reducing terminal N-acetylglucosamine residue of chitooligosaccharides. nih.govnih.gov This targeted removal of the acetyl group is a critical step, as it is believed to be a prerequisite for the subsequent attachment of a fatty acyl chain to the non-reducing end, a defining feature of active Nod factors. nih.govnih.gov
Studies have shown that NodB is active on chitooligosaccharides with a degree of polymerization (DP) ranging from two to five. nih.gov this compound (DP4) and its corresponding pentamer (DP5) are considered the natural substrates for NodB, depending on the specific rhizobial strain. nih.gov The enzyme exhibits a high degree of specificity, exclusively modifying the terminal non-reducing sugar. nih.gov While the monosaccharide N-acetylglucosamine is not a substrate for NodB, the enzyme efficiently processes oligomeric forms like this compound. nih.gov
Role as a Substrate for Other Glycosyl Hydrolases (e.g., β-N-Acetylhexosaminidase)
Beyond chitinases, this compound is also a substrate for other glycosyl hydrolases, most notably β-N-acetylhexosaminidases (EC 3.2.1.52). uniprot.org These enzymes, which include β-N-acetylglucosaminidases, are exoglycosidases that catalyze the hydrolytic cleavage of terminal, non-reducing N-acetylglucosamine (and often N-acetylgalactosamine) residues from a variety of glycoconjugates and oligosaccharides. uniprot.orgresearchgate.net
The mode of action involves the sequential removal of monosaccharide GlcNAc units from the non-reducing end of the oligosaccharide chain. uniprot.org Therefore, when β-N-acetylhexosaminidase acts on this compound, it releases one molecule of N-acetylglucosamine, resulting in the formation of N,N',N''-triacetylchitotriose. This process can continue, further breaking down the oligosaccharide. Research on a purified β-N-acetylhexosaminidase from bitter gourd (Momordica charantia) seeds confirmed its activity on this compound, alongside other acetylated chitooligomers. The activity of these enzymes is crucial in cellular metabolism and the turnover of N-glycans in various organisms, from plants to humans. researchgate.netresearchgate.net
Lectin Binding and Glycan Recognition
Characterization of Specific Lectin-Carbohydrate Interactions with Tetraacetyl chitotetraose
This compound is recognized with high specificity by various lectins, which are carbohydrate-binding proteins involved in cell recognition and signaling. The interaction of this tetrasaccharide has been characterized using several advanced biophysical techniques.
A notable example is the interaction with CGL3, a galectin-related protein from the mushroom Coprinopsis cinerea. Glycan array screening revealed that CGL3 preferentially binds to oligomers of N-acetylglucosamine. nih.gov The affinity of this binding was quantified using Isothermal Titration Calorimetry (ITC), a method that directly measures the heat changes associated with binding events. nih.gov In another application, this compound was immobilized on microcantilever arrays to study its interaction with Wheat Germ Agglutinin (WGA), a well-known lectin with specificity for GlcNAc and sialic acid, demonstrating its utility in biosensor platforms. nih.gov Furthermore, in the legume Medicago truncatula, this compound (also referred to as CO4, for chitooligosaccharide of DP=4) acts as a signaling molecule that triggers the phosphorylation of the protein MtEPP1, a key event in the early stages of root nodule symbiosis, implying recognition by a specific host lectin-like receptor.
Table 1: Examples of Lectin Interactions with this compound
| Lectin/Binding Protein | Source Organism | Method of Characterization | Biological Context |
|---|---|---|---|
| CGL3 | Coprinopsis cinerea (Mushroom) | Glycan Array, Isothermal Titration Calorimetry (ITC), X-ray Crystallography nih.gov | Fungal glycan recognition nih.gov |
| Wheat Germ Agglutinin (WGA) | Triticum aestivum (Wheat) | Microcantilever Array Hybridization nih.gov | Plant defense, general GlcNAc binding |
| Putative Symbiosis Receptor | Medicago truncatula (Legume) | Phosphoproteomics | Root nodule symbiosis signaling |
Structural Determinants Influencing Binding Affinity and Specificity
The specificity of lectin-carbohydrate interactions is governed by the precise three-dimensional architecture of the lectin's carbohydrate recognition domain (CRD). nih.gov Subtle changes in the amino acid composition of the binding site can dramatically alter binding affinity and specificity.
The study of the CGL3 lectin provides a clear example of this principle. The crystal structure of the CGL3-chitotetraose complex revealed that the binding interaction does not involve aromatic amino acids, a common feature in many other lectins. nih.gov A critical residue, Arginine-81 (R81), was identified as a key determinant of specificity. When this single amino acid was replaced with a tryptophan (a residue conserved in canonical galectins), the mutant protein (R81W) completely lost its ability to bind chitooligosaccharides like this compound but, remarkably, gained the ability to bind lactose. nih.gov This demonstrates that a conserved structural framework can be adapted to recognize vastly different glycan structures through minimal changes in the binding site. nih.gov In other lectin-like bacterial toxins, specificity is determined by distinct domains; for instance, an N-terminal domain may be responsible for recognizing the specific target cell, while a C-terminal domain is responsible for the toxic activity, which can itself depend on binding to a carbohydrate.
Interactions with Synthetic Receptors and Sensor Development
The unique and well-defined structure of this compound makes it an attractive target for the design of synthetic receptors and the development of advanced biosensors. These artificial systems aim to mimic the recognition capabilities of natural proteins like lectins for applications in diagnostics and biotechnology.
Significant progress has been made using boronic acids, which are known to form reversible covalent bonds with diols present in sugars. Researchers have developed synthetic bis-boronic acid receptors that exhibit exceptionally high binding affinity for this compound. These synthetic receptors demonstrated association constants (Ka) in the range of 2,422 to 19,148 M-1, indicating a strong and specific interaction.
This compound has also been central to the fabrication of novel label-free biosensing platforms. nih.gov In one approach, this compound was covalently immobilized onto the surface of silicon microcantilevers, a type of micro-electromechanical system (MEMS). These functionalized cantilevers can then be used to detect the binding of specific proteins, such as the lectin WGA, by measuring changes in the cantilever's resonance frequency or deflection upon binding. nih.gov Such technologies pave the way for high-throughput, sensitive, and label-free analysis of carbohydrate-protein interactions. nih.gov
Table 2: Applications in Synthetic Receptor and Sensor Technology
| Technology | Principle | Target Molecule | Key Finding |
|---|---|---|---|
| Bis-boronic Acid Receptor | Covalent bonding with sugar diols | This compound | High binding affinity (Ka up to 19,148 M-1) |
| Micro-Electromechanical System (MEMS) | Immobilization on microcantilevers for label-free detection nih.gov | This compound | Successful functionalization of sensor surface for detecting lectin binding nih.gov |
Binding Affinity to Boronic Acid Derivatives and Related Ligands
The interaction between this compound and boronic acid derivatives has been a subject of scientific inquiry, particularly in the context of developing synthetic receptors for complex carbohydrates. Research has demonstrated that the binding affinity is significantly influenced by the structure of the boronic acid ligand, with multivalent interactions playing a crucial role in enhancing binding strength.
A notable study in this area investigated the binding of enantiomeric pairs of α-amidoboronic acids and their corresponding bisboronic acid counterparts to a range of saccharides. nih.gov The findings revealed a remarkable increase in binding affinity for this compound when using bisboronic acid derivatives compared to their monoboronic acid precursors. nih.gov This enhancement is attributed to the cooperative binding of the two boronic acid moieties to the diol groups present in the chitotetraose structure.
The association constants (Ka) determined in this study highlight the superior binding of the bis-α-amidoboronic acids (D-2 and L-2) to this compound, with Ka values recorded in the range of 2422–19148 M⁻¹. nih.gov In stark contrast, the corresponding monoboronic acids (D-1 and L-1) exhibited significantly weaker interactions. nih.gov This substantial difference underscores the importance of multivalency in the design of synthetic lectins for the recognition of complex oligosaccharides. The high affinity of these bisboronic acid derivatives makes them promising candidates for applications in carbohydrate sensing and recognition. nih.govnih.gov
| Ligand | Ligand Type | Association Constant (Ka) (M⁻¹) | Reference |
|---|---|---|---|
| Bis-α-amidoboronic acid (D-2) | Bisboronic Acid | 2422–19148 | nih.gov |
| Bis-α-amidoboronic acid (L-2) | Bisboronic Acid | 2422–19148 | nih.gov |
| Monoboronic acid (D-1) | Monoboronic Acid | Significantly lower than bisboronic acids | nih.gov |
| Monoboronic acid (L-1) | Monoboronic Acid | Significantly lower than bisboronic acids | nih.gov |
Applications in Biosensor Design and Carbohydrate Recognition Studies
The specific binding properties of this compound have been leveraged in the development of advanced biosensing platforms and for fundamental studies in carbohydrate recognition. Its well-defined structure makes it an excellent model for investigating interactions between carbohydrates and other molecules, such as proteins and synthetic receptors.
One significant application lies in the fabrication of label-free micro- and nano-glyco-platforms for exploring complex biological interactions. griffith.edu.au For instance, this compound has been immobilized on microcantilevers to create microelectromechanical systems (MEMS) for the detection of carbohydrate-lectin interactions. griffith.edu.au These platforms can measure the binding of specific lectins, such as Wheat Germ Agglutinin (WGA), to the immobilized chitotetraose, providing a sensitive and label-free method for studying these crucial biological recognition events. griffith.edu.au Similarly, it has been used in the development of plasmonics-based biosensors. griffith.edu.au
Furthermore, this compound has found utility as an internal standard in analytical techniques for glycobiology research. In one such application, it was employed in a fluorescent liquid chromatography-mass spectrometry (LC/MS) method for profiling glycosphingolipids. ualberta.ca Its structural similarity to the analytes of interest and its distinct chromatographic behavior allow for accurate quantification and reliable analysis of complex biological samples. ualberta.ca
Structural Biology and Conformational Analysis of N,n ,n ,n Tetraacetyl Chitotetraose
Glycosidic Linkage Conformation and Conformational Flexibility
The conformation of N,N',N'',N'''-Tetraacetyl chitotetraose is largely defined by the torsion angles around the glycosidic linkages between the GlcNAc residues. These angles, denoted as phi (φ) and psi (ψ), determine the relative orientation of the monosaccharide units. qmul.ac.uk The φ angle is defined by the atoms O5-C1-O4-C4' and the ψ angle by C1-O4-C4'-C3' of two adjacent residues. researchgate.net
| Torsion Angle | Defining Atoms | Description |
|---|---|---|
| phi (φ) | O5(i) - C1(i) - O4(i+1) - C4(i+1) | Rotation around the C1-O4 bond |
| psi (ψ) | C1(i) - O4(i+1) - C4(i+1) - C5(i+1) | Rotation around the O4-C4 bond |
Insights from Enzyme-Substrate Complex Structural Studies
X-ray crystallography of enzymes that hydrolyze chitin (B13524) and its oligomers provides invaluable insights into the conformation of this compound when it is bound within a protein's active site. Studies on hevamine, a plant chitinase (B1577495), complexed with the inhibitor allosamidin, which mimics a reaction intermediate, reveal the precise interactions that stabilize the substrate. The inhibitor's structure suggests that the N-acetyl group at the C2 position of the GlcNAc unit plays a crucial role in stabilizing the positively charged oxocarbonium ion intermediate formed during hydrolysis.
More directly, the crystal structure of a fungal glycoside hydrolase family 18 chitinase from Trichoderma harzianum has been solved in complex with this compound (NAG4) and its hexameric counterpart (NAG6). nih.gov These structures depict a dynamic binding process. The oligosaccharide binds in a cleft-like active site, with specific subsites accommodating each of the four GlcNAc residues. Aromatic amino acid residues, such as tyrosine, are often involved in stacking interactions with the pyranose rings of the substrate, contributing to the binding affinity and specificity. nih.gov The conformation of the bound oligosaccharide is typically a distorted or strained one, which facilitates the catalytic cleavage of the glycosidic bond. nih.gov
| Enzyme | Ligand | Key Findings | Reference |
|---|---|---|---|
| Hevamine (Plant Chitinase) | Allosamidin (inhibitor) | Revealed the role of the N-acetyl group in stabilizing the reaction intermediate. | |
| Chit42 (Fungal Chitinase) | This compound (NAG4) | Demonstrated dynamic on-off ligand binding and the role of aromatic residues in substrate interaction. | nih.gov |
Spectroscopic and Computational Approaches to Structure-Function Relationships
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of oligosaccharides in solution. For chitin oligomers like this compound, NMR has been used to determine the chemical shifts of protons and carbons, which are sensitive to the local conformation. However, spectral overlap in larger oligomers can complicate detailed analysis of the internal residues. The use of 15N-labeled compounds can help to resolve these ambiguities.
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental techniques by providing a dynamic, atomic-level view of the conformational landscape of this compound. mdpi.comnih.gov These simulations can explore the different accessible conformations in solution and predict how the molecule's shape and flexibility influence its function. For instance, MD studies on related compounds have shed light on the role of intramolecular hydrogen bonds and interactions with solvent molecules in determining the preferred conformations. mdpi.com By combining spectroscopic data with computational models, a more complete understanding of the structure-function relationship of this compound can be achieved, explaining how its specific three-dimensional structure allows it to be recognized and processed by various enzymes. nih.gov
| Technique | Type of Information Provided | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure in a crystalline state, often in complex with enzymes. | Provides a snapshot of the bound conformation in an enzyme's active site. nih.gov |
| NMR Spectroscopy | Conformational information in solution, including torsion angles and dynamics. | Characterizes the average conformation and flexibility in an aqueous environment. google.com |
| Molecular Dynamics (MD) Simulations | Dynamic model of conformational changes and interactions over time. | Explores the conformational landscape and the influence of the environment on structure. mdpi.comnih.gov |
Advanced Analytical Methodologies in N,n ,n ,n Tetraacetyl Chitotetraose Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the isolation and quantification of oligosaccharides from complex mixtures. For acetylated chitooligosaccharides, specific high-resolution methods are required.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for the detailed analysis of carbohydrates, including oligosaccharides like N,N',N'',N'''-Tetraacetyl chitotetraose. youtube.com This method offers high-resolution separation of complex carbohydrate mixtures without the need for derivatization, operating at high pH to ionize the hydroxyl groups of the sugars, allowing them to interact with the anion-exchange stationary phase. youtube.comnih.gov
In oligosaccharide profiling, HPAEC-PAD provides significant precision, enabling the separation of structural isomers. youtube.com this compound is frequently used as a standard in these analyses. For instance, in studies of chitinase (B1577495) activity, a standard mixture including N-acetyl-glucosamine, N,N'-diacetyl-chitobiose, N,N',N''-triacetyl-chitotriose, and N,N',N'',N'''-tetraacetyl-chitotetraose is used. maynoothuniversity.ie The retention time of the peaks from an experimental sample is compared to the retention times of these standards to identify the products of enzymatic hydrolysis. maynoothuniversity.ie
Table 1: HPAEC-PAD Analysis Parameters for Chitooligosaccharides
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | ThermoFisher CarboPac-PA10 Anion Exchange Column (4 x 250 mm) | maynoothuniversity.ie |
| Detector | Electrochemical Detector (Pulsed Amperometric Detection) | maynoothuniversity.ie |
| Elution | Gradient elution | maynoothuniversity.ie |
| Temperature | 25 °C | maynoothuniversity.ie |
| Flow Rate | 1 ml/min | maynoothuniversity.ie |
| Application | Detection and quantification of sugars and oligosaccharides released from hydrolysis reactions. | maynoothuniversity.ie |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the structural characterization of oligosaccharides. When coupled with separation techniques like liquid chromatography (LC-MS) or used with methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), it provides data on molecular weight and fragmentation patterns that are crucial for sequencing.
For N-acetylchitooligosaccharides, MS analysis reveals characteristic fragmentation patterns. nih.gov Studies have shown that the mass spectra of chitin (B13524) oligomers typically exhibit intense quasi-molecular ions, most commonly as sodium adducts ([M+Na]⁺), with less intense potassium adducts ([M+K]⁺) also present. nih.gov The fragmentation ions, though less intense, provide confirmatory structural evidence. nih.gov This allows for the accurate analysis of both individual N-acetylchitooligosaccharides and their mixtures. nih.gov Multidimensional MS-based workflows are employed for the de novo structural elucidation of oligosaccharides, combining high-resolution and targeted mass spectrometry to determine monosaccharide composition, linkage, and sequence. nih.gov
Spectroscopic Methods for Characterization (e.g., UV Spectroscopy for Related Acetylated Oligosaccharides)
Spectroscopic methods provide valuable information about the chemical nature of oligosaccharides. UV-Vis spectrophotometry, in particular, offers a simple and sensitive method for characterizing acetylated oligosaccharides.
Another approach involves reacting the acetyl groups on a polysaccharide to form a ferric-acetohydroxamic complex, which can be quantified using a UV-Vis spectrophotometer at 540 nm. nih.gov This method has been validated for quantifying acemannan (B25336) in aloe vera but demonstrates the principle of using UV-Vis spectroscopy to quantify acetyl groups. nih.gov
Applications in Glycomics Profiling and Cellular Research
This compound serves not only as a subject of study but also as a critical tool in broader research areas like glycomics and cellular biology.
In quantitative glycomics, internal standards are essential for accurate and reproducible measurements. This compound has been evaluated for this purpose in glycosphingolipid (GSL) profiling. ualberta.ca In one study, it was tested as a potential internal standard because, as a bulky oligosaccharide, it is very polar and was expected to retain well on the amide-HILIC column used for GSL separation. ualberta.ca The tetrasaccharide was spiked into a mixture of GSL standards after enzymatic digestion but before fluorescent labeling, ensuring it underwent the same experimental conditions as the analytes. ualberta.ca Although another compound was ultimately chosen for that specific assay, the investigation highlights the properties of this compound that make it a candidate for an internal standard in oligosaccharide analysis. ualberta.ca
The compound plays a significant role as an internal standard in studies analyzing the total cellular glycome. nih.govmdpi.com In comprehensive glycomic analyses that track changes in N-glycans, O-glycans, and GSL-glycans during cellular processes like chondrocyte differentiation, this compound (referred to as GN4) is used for absolute quantification. mdpi.com The standard is mixed with purified glycan samples and analyzed by MALDI-TOF-MS. Absolute quantification is achieved by comparing the MS signal areas of each glycan to that of the known amount of the internal standard. mdpi.com
Furthermore, research in plant biology has shown that this compound (referred to as CO4) can act as a signaling molecule, triggering the phosphorylation of specific proteins involved in the early stages of root nodule symbiosis. oup.com This demonstrates its utility not just as an analytical standard but also as a probe to investigate cellular responses and signaling pathways.
Emerging Research Directions and Future Perspectives on N,n ,n ,n Tetraacetyl Chitotetraose
Design and Synthesis of N,N',N'',N'''-Tetraacetyl chitotetraose Analogs and Derivatives for Research Probes
The precise study of how this compound functions requires sophisticated molecular tools. Researchers are actively designing and synthesizing analogs and derivatives of this oligosaccharide to serve as specialized probes. These probes are instrumental in identifying binding partners, visualizing molecular interactions, and dissecting biological pathways.
A significant advancement in this area is the use of automated glycan assembly (AGA). nih.gov This technology allows for the rapid and controlled synthesis of chitooligosaccharides with precise modifications, such as altering the degree and pattern of acetylation or creating hybrid structures with other sugars like cellulose. nih.gov These synthetic oligomers provide well-defined samples crucial for systematic structural and functional analyses. nih.gov
Another key strategy involves incorporating specific functional groups or labels into the chitotetraose structure. For example, fluorinated derivatives have been synthesized to act as probes for studying enzyme-catalyzed reactions, as the fluorine atom can alter the electronic properties of the molecule and serve as a reporter for NMR studies. researchgate.net Similarly, boronic acid derivatives of the compound have been created using "click chemistry." nih.gov These analogs show enhanced binding to certain proteins and can be used to investigate oligosaccharide-receptor interactions with high affinity. nih.gov These custom-synthesized molecules are essential for mapping the intricate recognition events that govern the biological activity of this compound.
| Analog/Derivative Type | Synthetic Method | Purpose as a Research Probe | Reference |
|---|---|---|---|
| Pattern-Defined Chitooligosaccharides | Automated Glycan Assembly (AGA) | Systematic analysis of structure-function relationships and receptor binding specificity. | nih.gov |
| Fluorinated Chitotetraose Derivatives | Multi-step chemical synthesis | Probing enzyme mechanisms and transition states; serving as NMR reporters. | researchgate.net |
| Bis-α-amidoboronic Acid Conjugates | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | High-affinity binding studies to identify and characterize carbohydrate-binding proteins. | nih.gov |
| Chitin-Cellulose Hybrid Oligomers | Automated Glycan Assembly (AGA) | Investigating intramolecular interactions and the structural importance of the N-acetyl group. | nih.gov |
Elucidation of Novel Receptor-Mediated Signaling Pathways
This compound and related chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) in plants, where they are perceived by specific cell surface receptors to initiate immune signaling. nih.gov A primary focus of current research is to identify and characterize these receptors and unravel the downstream signaling cascades they activate.
In legumes, Lysin Motif (LysM) receptor-like kinases (RLKs) are key players in perceiving chitin-based molecules. nih.govnih.gov Studies have shown that specific LysM receptors can distinguish between symbiotic signaling molecules (Nod factors) and pathogen-derived chitin (B13524) fragments. nih.gov For instance, research in Lotus japonicus identified LjLYS6 as a high-affinity chitin-binding receptor kinase involved in the plant's first line of defense. nih.gov However, short-chain oligomers like chitotetraose (CO4) are poor ligands for this specific receptor, suggesting they may be perceived by different receptors to initiate symbiotic signaling, as seen in arbuscular mycorrhizal associations. nih.govnih.gov
Upon binding to a receptor, this compound can trigger a variety of cellular responses. In actinorhizal plants, chitotetraose activates the conserved symbiosis signaling pathway, leading to sustained calcium spiking in the nuclei of root epidermal cells—a hallmark of symbiotic signal transduction. nih.gov In the model legume Medicago truncatula, chitotetraose treatment was found to induce the phosphorylation of MtEPP1, a protein essential for the establishment of root nodule symbiosis. oup.com Fungi also possess intricate signaling pathways that respond to chitin fragments, which are crucial for processes ranging from development to pathogenic interactions. nih.govmdpi.com The deacetylation of chitin oligomers by fungal enzymes is a strategy some pathogens use to evade host recognition, highlighting a complex interplay of signaling between host and microbe. nih.gov
| Receptor/Signaling Component | Organism | Signaling Event/Function | Reference |
|---|---|---|---|
| LysM Receptor-Like Kinases (general) | Plants (e.g., Arabidopsis, Legumes) | Perception of chitin fragments to trigger immune and symbiotic responses. | nih.gov |
| LjLYS6 | Lotus japonicus (legume) | Binds longer-chain chitin oligomers to initiate pathogen defense signaling. | nih.gov |
| Conserved Symbiosis Signaling Pathway (CSSP) | Casuarina glauca, Discaria trinervis (actinorhizal plants) | Activated by chitotetraose, leading to nuclear calcium spiking. | nih.gov |
| MtEPP1 | Medicago truncatula (legume) | Phosphorylated in response to chitotetraose, playing a role in root nodule symbiosis. | oup.com |
| Polysaccharide Deacetylase (PDA1) | Verticillium dahliae (fungus) | Modifies chitin oligomers to prevent host receptor recognition, aiding virulence. | nih.gov |
Interdisciplinary Approaches in Glycoscience, Plant Biology, and Biotechnology Research
The study of this compound exemplifies the power of interdisciplinary research, merging glycoscience, plant biology, and biotechnology to address fundamental questions and develop innovative applications. The synergy between these fields is paving the way for significant advancements in agriculture and materials science. tandfonline.com
Glycoscience provides the essential tools for creating and analyzing complex carbohydrates like this compound. nih.gov The ability to synthesize well-defined oligosaccharide probes enables plant biologists to meticulously investigate how plants perceive and respond to microbial signals. nih.govnih.gov This fundamental knowledge of plant-microbe interactions, including both pathogenic and symbiotic relationships, is the bedrock for biotechnological innovation. tandfonline.com For example, understanding how fungal pathogens modify their chitin to evade plant defenses can inform strategies to develop more resilient crops. nih.govtandfonline.com
The biotechnological potential stemming from this research is vast. Enzymes that can degrade chitin into valuable chitooligosaccharides are being explored for the bioconversion of chitinous waste (e.g., shrimp shells) into high-value products. nih.gov These oligosaccharides can be used as functional food ingredients or as biocontrol agents in agriculture to prime plant defense systems. tandfonline.commaynoothuniversity.ie Furthermore, the insights gained from studying the structural properties of chitin derivatives are being applied to create novel biomaterials with applications in medicine and industry. cymitquimica.comnih.gov This integrated approach, from molecular synthesis to ecosystem application, highlights a holistic research paradigm where fundamental discoveries in glycoscience and plant biology directly fuel biotechnological solutions.
| Interdisciplinary Challenge | Integrated Approach | Disciplines Involved | Biotechnological Perspective/Outcome | Reference |
|---|---|---|---|---|
| Understanding Plant-Pathogen Recognition | Using synthetic chitin analogs to probe plant immune receptors. | Glycoscience, Plant Biology, Biochemistry | Development of novel fungicides or disease-resistant crop varieties. | nih.govtandfonline.com |
| Valorization of Chitin Waste | Identifying and characterizing novel chitinase (B1577495) enzymes for efficient degradation of chitin. | Biotechnology, Microbiology, Enzymology | Sustainable production of valuable chitooligosaccharides for food and agriculture. | nih.govmaynoothuniversity.ie |
| Promoting Plant Growth and Health | Investigating how chitotetraose mediates symbiotic relationships between plants and microbes. | Plant Biology, Glycoscience, Microbiology | Creation of advanced biofertilizers and biocontrol agents to enhance crop resilience. | nih.govoup.comtandfonline.com |
| Development of Novel Biomaterials | Studying the structure-property relationships of chitin and its derivatives. | Glycoscience, Materials Science, Biotechnology | Design of biocompatible and biodegradable materials for drug delivery and tissue engineering. | cymitquimica.comnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
